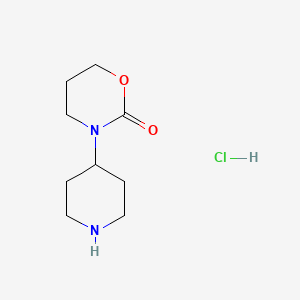

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride

Description

Properties

IUPAC Name |

3-piperidin-4-yl-1,3-oxazinan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-9-11(6-1-7-13-9)8-2-4-10-5-3-8;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDPYGIFWHJFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-65-1 | |

| Record name | 2H-1,3-Oxazin-2-one, tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Novel 3-(Piperidin-4-yl)-1,3-oxazinan-2-one Derivatives

A Senior Application Scientist's Perspective on Navigating the Synthesis of a Privileged Scaffold in Modern Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rising Prominence of the 3-(Piperidin-4-yl)-1,3-oxazinan-2-one Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer a unique three-dimensional chemical space and favorable pharmacological properties is perpetual. The 3-(piperidin-4-yl)-1,3-oxazinan-2-one core has emerged as a structure of significant interest, marrying two privileged heterocyclic systems: the versatile piperidine ring and the functionally rich 1,3-oxazinan-2-one moiety. Piperidine derivatives are ubiquitous in pharmaceuticals, contributing to improved pharmacokinetic profiles and providing a key interaction point with biological targets[1]. The 1,3-oxazinan-2-one ring, a cyclic carbamate, offers a rigid backbone with hydrogen bond acceptors and donors, rendering it an attractive feature for molecular recognition[2]. The combination of these two motifs in 3-(piperidin-4-yl)-1,3-oxazinan-2-one, with the piperidine nitrogen available for further derivatization, presents a powerful platform for the development of new therapeutics across a range of disease areas.

This technical guide provides a comprehensive overview of the synthetic strategies for accessing 3-(piperidin-4-yl)-1,3-oxazinan-2-one and its derivatives. We will delve into the rationale behind the chosen synthetic routes, provide detailed experimental protocols for key transformations, and discuss the critical aspects of characterization and purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Strategic Analysis of Synthetic Pathways

The synthesis of 3-(piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride (CAS 1233955-65-1) necessitates a thoughtful disconnection approach. The core challenge lies in the efficient and selective formation of the N-N bond between the piperidine and oxazinanone rings. Two primary retrosynthetic strategies can be envisioned:

-

Strategy A: Pre-formation of the 1,3-oxazinan-2-one ring followed by N-alkylation with a piperidine derivative. This approach is often hampered by the low nucleophilicity of the nitrogen within the oxazinanone ring.

-

Strategy B: Construction of the 1,3-oxazinan-2-one ring onto a pre-existing 4-aminopiperidine scaffold. This is generally the more favored and robust approach, offering better control and higher yields.

Our focus in this guide will be on Strategy B, which can be further broken down into a two-stage process:

-

Stage 1: Synthesis of a protected piperidine precursor. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions and to allow for late-stage diversification. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Stage 2: Formation of the 1,3-oxazinan-2-one ring and subsequent deprotection. This involves the reaction of the protected 4-aminopiperidine with a suitable three-carbon electrophile and a carbonyl source, followed by the removal of the Boc group.

Visualizing the Synthetic Blueprint

Sources

Characterization of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride (CAS No. 1233955-65-1).[1][2] Designed for researchers, medicinal chemists, and quality control specialists, this document outlines a multi-technique, logic-driven workflow. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating approach to structural elucidation and purity assessment. The protocols described herein are grounded in established analytical principles for heterocyclic compounds and serve as a gold-standard operating procedure for this and structurally related molecules.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a piperidine ring linked to a 1,3-oxazinan-2-one core. Such scaffolds are of significant interest in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients due to their conformational rigidity and potential for diverse biological interactions.[3] The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[4]

Definitive characterization is paramount to ensure the compound's identity, purity, and suitability for downstream applications, be it in biological screening or as a building block in complex syntheses. An incorrect structural assignment or the presence of uncharacterized impurities can invalidate research findings and compromise drug development programs.

This guide establishes an orthogonal analytical workflow, leveraging spectroscopic and chromatographic techniques to build an unassailable body of evidence for the compound's structure and quality.

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques (like COSY and HSQC) are used to definitively assign these signals by showing which protons are coupled to each other and which protons are attached to which carbons.

Predicted ¹H and ¹³C NMR Spectral Data: The following table outlines the anticipated chemical shifts (δ) in ppm. These predictions are based on established values for piperidine and oxazinone substructures. [5][6][7]

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Oxazinanone C=O | - | ~155-158 |

| Oxazinanone O-CH₂ | ~4.2-4.4 | ~65-68 |

| Oxazinanone N-CH₂ | ~3.4-3.6 | ~45-48 |

| Oxazinanone -CH₂- | ~1.9-2.1 | ~22-25 |

| Piperidine N-CH (α) | ~4.0-4.2 | ~50-53 |

| Piperidine CH₂ (β) | ~3.1-3.3 (axial/eq) | ~42-45 |

| Piperidine CH₂ (γ) | ~1.8-2.0 (axial/eq) | ~30-33 |

| Piperidine NH₂⁺ | Broad, ~8.0-9.0 | - |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Scientist's Note: DMSO-d₆ is often preferred for hydrochloride salts as it effectively solubilizes them and allows for the observation of exchangeable protons (like the NH₂⁺), which would be lost in D₂O.

-

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer operating at ≥400 MHz.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If signal assignments are ambiguous, acquire 2D NMR spectra, including COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

-

-

Data Processing: Process the spectra using appropriate software. Integrate the ¹H signals to confirm proton ratios and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Mass Spectrometry (MS)

Expertise & Rationale: MS is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in MS/MS provides further structural confirmation, acting as a molecular fingerprint.

Expected Mass Spectrometry Data:

-

Technique: Electrospray Ionization (ESI), positive mode.

-

Expected Ion: The primary observed ion will be the protonated free base [M+H]⁺.

-

Calculated m/z for [C₉H₁₆N₂O₂ + H]⁺: 197.1285

-

Fragmentation: Expect initial fragmentation at the link between the two heterocyclic rings.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent, typically the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Scientist's Note: Formic acid is a common mobile phase additive that aids in the ionization process for ESI-MS. [8]2. Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. [9]Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid). This step separates the target compound from any non-volatile impurities.

-

-

Mass Spectrometry:

-

Analyze the column eluent using an ESI-MS detector operating in positive ion mode.

-

Acquire full scan data to identify the [M+H]⁺ ion.

-

If available, perform MS/MS analysis on the parent ion (m/z 197.1) to obtain a fragmentation spectrum for structural confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing direct evidence for the presence of the carbamate, amine, and other structural features.

Expected FTIR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine Salt (NH₂⁺) | N-H Stretch | ~2400-2800 (broad) |

| Carbamate (C=O) | C=O Stretch | ~1680-1710 |

| C-N | Stretch | ~1200-1350 |

| C-O | Stretch | ~1050-1250 |

| C-H (aliphatic) | Stretch | ~2850-3000 |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Collection: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Sample Analysis: Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and correlate them with the expected functional groups. [10][11]

Chromatographic Purity Assessment

Expertise & Rationale: While spectroscopy confirms structure, chromatography quantifies purity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for assessing the purity of small-molecule drug candidates. It separates the main compound from synthesis-related impurities and degradation products.

Experimental Protocol: RP-HPLC Purity Analysis

-

System: An HPLC system equipped with a UV-Vis detector.

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

-

B: 0.1% TFA or FA in Acetonitrile.

-

Scientist's Note: TFA is an excellent ion-pairing agent that improves peak shape for basic compounds like piperidines. FA is preferred if the eluent is directed to a mass spectrometer. [8]4. Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, where the carbamate moiety should absorb).

-

Analysis: Inject a known concentration of the sample. Purity is calculated based on the relative area percentage of the main peak. The method should be validated for linearity, accuracy, and precision according to standard guidelines. [12][13]

Solid-State Characterization (Optional but Recommended)

X-ray Crystallography

Expertise & Rationale: Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule. While contingent on the ability to grow suitable crystals, it is considered the ultimate proof of structure. Although no public crystal structure exists for this specific compound, the methodology is well-established for related heterocyclic systems. [14][15] General Workflow:

-

Crystal Growth: Attempt to grow single crystals through techniques like slow evaporation, vapor diffusion, or solvent layering using various solvent systems.

-

Data Collection: Mount a suitable crystal on an X-ray diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and stereochemistry.

Conclusion: A Triad of Identity, Purity, and Structure

The characterization of this compound is complete only when data from all orthogonal techniques converge to tell the same story. A comprehensive certificate of analysis for this compound should report:

-

Identity Confirmation: Agreement of NMR, MS, and FTIR data with the proposed structure.

-

Purity Assessment: A purity value (e.g., >98%) determined by a validated HPLC method.

-

Structural Verification: Detailed NMR assignments and, ideally, confirmation by high-resolution mass spectrometry.

By following this rigorous, evidence-based guide, researchers and developers can proceed with confidence, knowing that the molecular integrity of their starting material is thoroughly validated.

References

- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.

- Al-Nemr, M. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481.

- BenchChem. (2025). An In-depth Technical Guide to the X-ray Crystallography of 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivatives.

- De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate.

- Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099.

- Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.

- Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate.

- Cerreta, F., et al. (n.d.). X-ray crystal structure 3-phenylamino-1,3-oxazinan-2-one 13. ResearchGate.

- Echemi. (n.d.). This compound.

- Gadzała-Kopciuch, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4849-4860.

- Pandiarajan, K., et al. (n.d.). ¹³C and ¹H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry.

- Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of the Iranian Chemical Society, 19, 1493-1502.

- Reich, H. J. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts. Organic Chemistry Data.

- Kövér, K. E., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2901.

- Smolecule. (2024). Buy 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride.

- Arctom. (n.d.). CAS NO. 1233955-65-1 | this compound.

- Çavuş, M. S., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6).

- Ekincioğlu, Y., et al. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. ResearchGate.

Sources

- 1. echemi.com [echemi.com]

- 2. arctomsci.com [arctomsci.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Buy 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride [smolecule.com]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. mdpi.com [mdpi.com]

- 8. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride chemical properties

An In-depth Technical Guide to 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount. These core structures serve as the foundational blueprints upon which novel therapeutic agents are built. The compound this compound (CAS No. 1233955-65-1) represents such a scaffold—a confluence of two privileged heterocyclic systems: the piperidine ring, a cornerstone in neuropharmacology, and the 1,3-oxazinan-2-one moiety, a versatile cyclic carbamate.

This guide is structured not as a rigid data sheet, but as a logical exploration of the compound's character, from its fundamental properties to its potential applications. We will delve into its physicochemical nature, propose a reasoned synthetic pathway, and interpret its likely spectral characteristics. The objective is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding, grounded in established chemical principles, that enables the strategic use of this molecule in their research endeavors. We will treat the available data critically, noting where information is inferred by analogy to structurally related compounds, thereby maintaining the highest standard of scientific integrity.

Part 1: Core Chemical Identity and Physicochemical Profile

The initial step in evaluating any research chemical is to establish its fundamental identity and properties. This information forms the basis for all subsequent experimental design, from solubilization to reaction setup.

Structural and Molecular Data

This compound is comprised of a piperidine ring N-substituted at its 4-position to the nitrogen atom of a 1,3-oxazinan-2-one ring. The hydrochloride salt form enhances its polarity and potential for aqueous solubility.

Caption: 2D Structure of this compound

Key Properties Summary

A consolidation of the compound's essential data provides a quick-reference for laboratory use.

| Property | Value | Source |

| CAS Number | 1233955-65-1 | [1][2] |

| Molecular Formula | C₉H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 220.7 g/mol | [1] |

| Canonical SMILES | C1CN(C(=O)OC1)C2CCNCC2.Cl | [1] |

| Appearance | Data not available; likely a white to off-white solid based on similar structures. | N/A |

| Boiling Point | Data not available. | [1] |

| Solubility | Data not available; expected to have solubility in water and polar protic solvents like methanol and ethanol due to its hydrochloride salt form. | N/A |

Part 2: Proposed Retrosynthetic Analysis and Synthesis Protocol

While specific synthesis literature for this exact molecule is not publicly available, a logical and efficient synthetic route can be proposed based on established organic chemistry reactions. The primary challenge is the formation of the N-C bond between the two heterocyclic rings and the construction of the oxazinanone ring.

Retrosynthetic Strategy

The core principle of our proposed synthesis is to build the molecule from commercially available starting materials. A plausible retrosynthesis involves disconnecting the key C-N bond and the oxazinanone ring.

Caption: Retrosynthetic analysis of the target compound.

Proposed Step-by-Step Synthesis Workflow

This protocol is a self-validating system; success at each step is confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding to the next, ensuring efficiency and purity.

Step 1: N-Alkylation of Protected 4-Aminopiperidine

-

Rationale: We begin with Boc-protected 4-aminopiperidine to prevent side reactions at the piperidine's secondary amine. The primary amine is a stronger nucleophile and will selectively react with the alkyl halide.

-

Protocol:

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable solvent like acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add 3-bromopropanol (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to yield tert-butyl 4-((3-hydroxypropyl)amino)piperidine-1-carboxylate.

-

Step 2: Cyclization to Form the 1,3-Oxazinan-2-one Ring

-

Rationale: The intermediate contains both a secondary amine and a primary alcohol, perfectly positioned for cyclization with a carbonylating agent to form the six-membered cyclic carbamate. Triphosgene is a solid, safer alternative to phosgene gas.

-

Protocol:

-

Dissolve the product from Step 1 (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

-

Add a base, such as triethylamine (2.5 eq), and cool the mixture to 0°C.

-

Slowly add a solution of triphosgene (0.4 eq) in DCM. Caution: Triphosgene is highly toxic and reacts with moisture to release phosgene. Handle only in a well-ventilated fume hood with appropriate PPE.

-

Stir at 0°C for 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Quench the reaction carefully by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography to obtain the Boc-protected intermediate.

-

Step 3: Boc-Deprotection and Salt Formation

-

Rationale: The final step is the removal of the Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.

-

Protocol:

-

Dissolve the purified product from Step 2 in a minimal amount of a solvent like 1,4-dioxane or ethyl acetate.

-

Add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution until precipitation is complete.

-

Stir for 1-2 hours at room temperature.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.

-

Caption: Proposed synthetic workflow for the target compound.

Part 3: Predicted Spectral Characteristics

While experimental spectra are not available, a detailed prediction based on the molecule's structure is crucial for guiding the analysis of synthesized material.

| Technique | Predicted Observations |

| ¹H NMR | - Piperidine Ring Protons (non-equivalent): Multiple multiplets expected in the ~1.5-3.5 ppm range. Protons adjacent to the nitrogen will be deshielded. The N-H protons (as -NH₂⁺-) will likely appear as a broad singlet at a downfield shift. - Oxazinane Ring Protons: Protons on the carbon adjacent to the oxygen (-O-CH₂-) will be the most downfield (~4.0-4.5 ppm). Protons adjacent to the nitrogen (-N-CH₂-) will be around ~3.5-4.0 ppm. The central CH₂ will be further upfield. - Methine Proton (-CH-): The proton on the piperidine carbon attached to the oxazinanone nitrogen will appear as a multiplet. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the ~155-160 ppm range for a cyclic carbamate. - Oxazinane Carbons: The carbon adjacent to the oxygen (-O-C H₂-) will be around ~65-75 ppm. The carbon adjacent to the nitrogen (-N-C H₂-) will be around ~40-50 ppm. - Piperidine Carbons: A set of signals in the ~25-55 ppm range. The carbon attached to the oxazinanone nitrogen (C4) will be the most downfield of this set. |

| Mass Spec (ESI+) | - Molecular Ion (Free Base): The primary ion observed would be for the free base [M+H]⁺, corresponding to C₉H₁₇N₂O₂⁺ at m/z 185.13. |

| FT-IR | - C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the cyclic carbamate. - N-H Stretch: A broad band in the ~2400-3000 cm⁻¹ region, typical for a secondary amine salt (-NH₂⁺-). - C-O Stretch: A distinct band in the ~1200-1250 cm⁻¹ region. |

Part 4: Potential Applications in Drug Discovery

The true value of a scaffold like this compound lies in its potential as a building block for more complex, biologically active molecules. The piperidine moiety is a well-established pharmacophore, while the 1,3-oxazinan-2-one ring offers a rigid, polar core.

A Scaffold for Chemical Diversification

The secondary amine of the piperidine ring is a prime handle for further chemical modification. It can be acylated, alkylated, or used in reductive amination reactions to append a wide variety of functional groups (R-groups). This allows for the creation of a chemical library to screen against various biological targets.

Caption: Diversification potential of the core scaffold.

Analogical Biological Relevance

While no specific biological activity is reported for this compound, its structural motifs are present in molecules with known pharmacological profiles:

-

CNS-Active Agents: The piperidine ring is a classic component of many central nervous system drugs. Its conformationally restricted nature allows for precise orientation of substituents to interact with receptors and enzymes.

-

Antimicrobial Agents: Structurally related compounds like 3-(piperidin-4-yl)quinolin-2(1H)-one have been investigated for antimicrobial properties.[3] This suggests that the piperidine scaffold can be a valuable component in the design of new anti-infectives.

-

Enzyme Inhibitors: The combination of hydrogen bond donors and acceptors in the molecule makes it an attractive starting point for designing enzyme inhibitors. For instance, related piperidinyl-benzimidazolone scaffolds have been developed as NLRP3 inflammasome inhibitors.[4]

Part 5: Safety, Handling, and Storage

As a novel research chemical, this compound must be handled with the assumption that it is potentially hazardous. A specific Safety Data Sheet (SDS) is not available, so best practices derived from analogous compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Based on similar amine hydrochlorides, it may be hygroscopic and should be protected from moisture.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

References

-

Arctom Scientific. (n.d.). CAS NO. 1233955-65-1 | this compound. Retrieved from .

- Echemi. (n.d.). This compound.

-

Smolecule. (2024, February 18). Buy 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Retrieved from .

- Angene Chemical. (2024, April 17). Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride.

-

Pharmaffiliates. (n.d.). CAS No : 855778-84-6 | Product Name : 3-(Piperidin-4-yl)quinolin-2(1H)-one Hydrochloride. Retrieved from .

- Indagoo Research Chemicals. (2025, December 29). SAFETY DATA SHEET - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride.

- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.

-

ChemicalBook. (n.d.). 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Retrieved from .

-

BLDpharm. (n.d.). 855778-84-6|3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Retrieved from .

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Piperazine.

-

Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET - Piperazine. Retrieved from .

-

ChemicalBook. (n.d.). 3-(piperidin-4-yl)indolin-2-one hydrochloride synthesis. Retrieved from .

-

Sigma-Aldrich. (n.d.). 3-(4-Piperidinyl)-1,3-oxazinan-2-one. Retrieved from .

- LookChem. (n.d.). 3-(Piperidin-4-Yl)-1,3-Oxazinan-2-One APIs Intermediates CAS 164518-99-4 Purity 98%.

-

SpectraBase. (n.d.). 3-(1-benzyl-4-piperidinyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3][5]chromeno[8,7-e][1][3]oxazin-6(7H)-one - Spectrum. Retrieved from spectrabase.com.

-

MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from .

-

Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Retrieved from Der Pharma Chemica.

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from .

- International Journal of New Chemistry. (2020, January 4). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.

Sources

Spectroscopic Characterization of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one Hydrochloride: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic data for 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of published empirical spectra for this specific molecule, this document serves as a predictive guide, leveraging established spectroscopic principles and data from analogous structural fragments. It is designed for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar molecules. The guide details the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section provides predicted spectral features, detailed experimental protocols, and the scientific rationale behind the analytical choices, ensuring a self-validating approach to structural elucidation.

Introduction: The Structural Landscape

This compound is a molecule that combines two key heterocyclic systems: a piperidine ring and a 1,3-oxazinan-2-one ring. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, often imparting favorable pharmacokinetic properties. The 1,3-oxazinan-2-one is a cyclic carbamate, a functional group also present in various bioactive compounds. The hydrochloride salt form is common for amine-containing drug candidates, enhancing their solubility and stability.

A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of such a molecule. This guide will deconstruct the molecule into its constituent parts to predict its spectroscopic behavior.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The protonation of the piperidine nitrogen will have a significant influence on the chemical shifts of the neighboring protons and carbons, a key diagnostic feature.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine and 1,3-oxazinan-2-one rings. Due to the hydrochloride salt form, the protons on the carbons adjacent to the positively charged nitrogen (C2, C6, and the N-H protons) will be deshielded and appear at a lower field (higher ppm) compared to the free base.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | broad singlet | 2H | N1-H₂⁺ | The acidic protons on the protonated piperidine nitrogen are expected to be significantly deshielded and may exchange with trace water in the solvent, leading to broadening. |

| ~4.2 - 4.4 | triplet | 2H | C10-H₂ | These protons are adjacent to the ring oxygen (O9), causing a strong deshielding effect. |

| ~3.9 - 4.1 | multiplet | 1H | C4-H | This methine proton is attached to two nitrogen atoms (N1 and N7), leading to a downfield shift. |

| ~3.4 - 3.6 | triplet | 2H | C12-H₂ | These protons are adjacent to the carbamate nitrogen (N7), resulting in a deshielding effect. |

| ~3.2 - 3.4 | multiplet | 2H | C2-H₂, C6-H₂ (axial) | The axial protons on the carbons adjacent to the protonated nitrogen are deshielded. |

| ~2.9 - 3.1 | multiplet | 2H | C2-H₂, C6-H₂ (equatorial) | The equatorial protons are also deshielded by the adjacent nitrogen cation. |

| ~2.0 - 2.2 | multiplet | 2H | C11-H₂ | Protons on the central carbon of the propane-1,3-diol fragment of the oxazinanone ring. |

| ~1.8 - 2.0 | multiplet | 4H | C3-H₂, C5-H₂ | Protons on the carbons beta to the piperidine nitrogen. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The presence of heteroatoms (N, O) will significantly influence the chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 158 | C8 (C=O) | The carbonyl carbon of the carbamate is characteristically found in this downfield region.[2] |

| ~65 - 68 | C10 | This carbon is bonded to the ring oxygen, causing a significant downfield shift.[3] |

| ~50 - 55 | C4 | The methine carbon is attached to two nitrogen atoms. |

| ~43 - 46 | C2, C6 | These carbons are adjacent to the protonated nitrogen, leading to a downfield shift compared to the free base.[1] |

| ~40 - 43 | C12 | This carbon is adjacent to the carbamate nitrogen. |

| ~28 - 32 | C3, C5 | Carbons beta to the piperidine nitrogen. |

| ~20 - 23 | C11 | The central carbon of the propane-1,3-diol fragment. |

Experimental Protocol for NMR Spectroscopy

Causality: The choice of solvent is critical for hydrochloride salts. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are preferred over chloroform (CDCl₃) due to the higher solubility of salts in these polar solvents. DMSO-d₆ is particularly useful as it can slow down the exchange of the N-H protons, allowing for their observation.[4]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reliable reference signal.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of all protons.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C is a less sensitive nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS or residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key absorptions for this compound will be from the N-H bonds of the ammonium salt, the C=O of the carbamate, and the C-O and C-N bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Assignment | Rationale |

| 2700 - 3000 (broad) | N-H stretch | Piperidinium N⁺-H₂ | The stretching vibration of the N-H bonds in the ammonium salt appears as a broad and strong absorption in this region.[5] |

| 2850 - 2960 | C-H stretch | Aliphatic C-H | Standard stretching vibrations for the CH₂ and CH groups in the molecule. |

| ~1680 - 1700 | C=O stretch | Carbamate carbonyl | The carbonyl group in a six-membered cyclic carbamate is expected to absorb in this region.[6] |

| ~1250 | C-O stretch | Carbamate C-O | The C-O single bond stretch of the carbamate group. |

| ~1100 | C-N stretch | C-N bonds | Stretching vibrations for the various C-N bonds in the molecule. |

Experimental Protocol for FTIR Spectroscopy

Causality: For a solid hydrochloride salt, the KBr pellet method is a robust choice as it produces a high-quality spectrum and avoids potential interactions with a solvent. The Attenuated Total Reflectance (ATR) method is a faster alternative that requires minimal sample preparation.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, the molecule is expected to fragment in a predictable manner. The molecular ion peak for the free base (after loss of HCl) would be at m/z 198.13.

-

Molecular Ion (M⁺): m/z 198 (for the free base C₉H₁₆N₂O₂)

-

Key Fragmentation Pathways:

-

Loss of the oxazinanone ring: Cleavage of the C4-N7 bond could lead to a fragment corresponding to the piperidine ring (m/z 84) and the 4-aminopiperidine radical cation (m/z 100).

-

Fragmentation of the piperidine ring: Alpha-cleavage next to the nitrogen is a common fragmentation pathway for piperidines.

-

Fragmentation of the oxazinanone ring: Loss of CO₂ (44 Da) from fragments containing the carbamate is a possibility.

-

Caption: Predicted major fragmentation pathways for 3-(Piperidin-4-yl)-1,3-oxazinan-2-one.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and salt-like molecules, as it is less likely to cause extensive fragmentation compared to EI, making it easier to observe the molecular ion.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

The solution may be filtered to remove any particulates.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing and Drying Gas: Flow rates and temperatures should be optimized for the specific instrument and solvent system to ensure efficient desolvation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Conclusion

This guide provides a detailed, predictive spectroscopic profile of this compound. By systematically analyzing the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS, and by providing robust, well-justified experimental protocols, this document serves as a valuable resource for any scientist involved in the synthesis, purification, or analysis of this compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel small molecules, particularly those containing similar heterocyclic scaffolds and salt forms.

References

-

Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC. Available at: [Link]

-

Piperidine hydrochloride. NIST WebBook. Available at: [Link]

-

Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]

-

Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]

-

Piperidine. NIST WebBook. Available at: [Link]

-

Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. NIH National Center for Biotechnology Information. Available at: [Link]

-

Interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

A-Technical-Guide-to-the-Biological-Activity-of-Piperidine-Containing-Oxazinanones

Abstract

The confluence of the piperidine scaffold, a privileged structure in medicinal chemistry, with the oxazinanone ring system presents a compelling area of research for novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of piperidine-containing oxazinanones. We delve into their potential as anticancer, neuroprotective, and antiviral agents, supported by a comprehensive review of current literature. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Piperidine and Oxazinanone Scaffolds in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties to molecules, including enhanced metabolic stability, improved bioavailability, and the capacity to modulate lipophilicity and hydrogen bonding characteristics.[1] These attributes make the piperidine scaffold a cornerstone in the design of drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS) and various cancers.[1]

The oxazinanone ring, a heterocyclic compound containing both oxygen and nitrogen atoms, also represents a versatile pharmacophore.[4] The incorporation of the oxazinanone moiety can introduce diverse functionalities and stereochemical complexities, leading to a broad spectrum of biological activities. When fused or linked to a piperidine ring, the resulting hybrid molecules, piperidine-containing oxazinanones, offer a unique chemical space for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.

Synthesis of Piperidine-Containing Oxazinanones

The construction of the piperidine-containing oxazinanone core can be achieved through various synthetic strategies. The specific approach often depends on the desired substitution pattern and stereochemistry of the final compound. Common methodologies include:

-

Intramolecular Cyclization: This approach often involves the cyclization of a linear precursor containing both the piperidine and the functionalities required to form the oxazinanone ring.[2]

-

[5 + 1] Annulation: This method involves the reaction of a five-atom component with a one-atom component to construct the six-membered piperidine ring.[2]

-

Reductive Amination: This is a widely used method for forming the C-N bond in the piperidine ring, often involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[2][5]

-

Multi-component Reactions: These reactions allow for the efficient synthesis of complex molecules in a single step from three or more starting materials, offering a streamlined approach to generating libraries of piperidine-containing oxazinanones.[2]

A general synthetic workflow for the preparation of piperidine-containing oxazinanones is depicted below.

Caption: General synthetic workflow for piperidine-containing oxazinanones.

Biological Activities of Piperidine-Containing Compounds

The unique structural features of piperidine-containing oxazinanones have led to the discovery of a wide range of biological activities. The following sections highlight some of the most promising therapeutic areas for this class of compounds.

Anticancer Activity

Piperidine and its derivatives have demonstrated significant potential as anticancer agents.[6][7][8] These compounds can induce apoptosis in cancer cells by modulating various signaling pathways, including NF-κB and PI3K/Akt.[6]

-

Mechanism of Action: Several piperidine derivatives have been shown to act as tubulin inhibitors, arresting the cell cycle in the mitotic phase and leading to apoptosis.[9] For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors with antiproliferative activity against prostate cancer cells.[9] Additionally, some piperidine compounds exhibit anticancer effects by intercalating with DNA, thereby inhibiting DNA replication and transcription.[7] The interaction with DNA has been shown to correlate with the cytotoxic activity against several human cancer cell lines.[7]

The signaling pathway for piperidine-induced apoptosis is illustrated below.

Caption: Proposed mechanisms of anticancer activity of piperidine derivatives.

Neuroprotective Effects

Several piperidine-containing compounds have shown promise in the treatment of neurodegenerative diseases.[10][11][12][13] Piperine, an alkaloid found in black pepper, and its derivatives have been extensively studied for their neuroprotective properties.[10][11][12]

-

Mechanism of Action: The neuroprotective effects of piperine are attributed to multiple mechanisms. It can suppress the synchronization of neuronal networks and reduce presynaptic glutamate release, thereby mitigating excitotoxicity.[10] Piperine has also been shown to protect against glutamate-induced apoptosis in hippocampal neurons by modulating calcium signaling.[10] Furthermore, piperine can upregulate the nerve growth factor (NGF) signaling pathway, promoting neuronal survival and differentiation.[11] In models of Parkinson's disease, piperine has demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects, protecting dopaminergic neurons from degeneration.[12] A piperine derivative, HJ105, has been shown to exert neuroprotective effects in models of Alzheimer's disease by inhibiting neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis.[14]

The neuroprotective signaling pathway of piperine is outlined below.

Caption: Neuroprotective mechanisms of piperine.

Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives as antiviral agents.[15][16] These compounds have shown activity against a range of viruses, including influenza A and human immunodeficiency virus (HIV).[15][16]

-

Mechanism of Action: While the precise mechanisms of antiviral action for many piperidine-containing oxazinanones are still under investigation, some studies suggest that they may interfere with viral entry, replication, or assembly. For example, certain piperidine-substituted purine derivatives have demonstrated potent anti-HIV activity, potentially acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[16] Another study reported that piperidine-4-carboxamides inhibit human cytomegalovirus (CMV) replication.[17]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the biological activity of piperidine-containing oxazinanones.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of piperidine-containing oxazinanones on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, U251)[7]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Piperidine-containing oxazinanone compounds

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the piperidine-containing oxazinanone compounds in culture medium.

-

Replace the medium in the wells with the compound dilutions and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (GI50) for each compound.[7]

In Vitro Neuroprotection Assay (OGD/R Model)

Objective: To evaluate the neuroprotective effect of piperidine-containing oxazinanones against oxygen-glucose deprivation/reperfusion (OGD/R)-induced neuronal injury.[13]

Materials:

-

Primary rat cortical neurons

-

Neurobasal medium supplemented with B27

-

Glucose-free Earle's Balanced Salt Solution (EBSS)

-

Piperidine-containing oxazinanone compounds

-

Cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)

-

Hypoxic chamber

-

Fluorescence microscope

Procedure:

-

Culture primary cortical neurons in 24-well plates for 7-10 days.

-

Pre-treat the neurons with different concentrations of the piperidine-containing oxazinanone compounds for 2 hours.

-

Induce OGD by replacing the culture medium with glucose-free EBSS and placing the plates in a hypoxic chamber (95% N2, 5% CO2) for 2 hours.

-

Terminate OGD by replacing the EBSS with normal culture medium and returning the plates to a normoxic incubator for 24 hours (reperfusion).

-

Assess cell viability using a Calcein-AM/Propidium Iodide staining kit and quantify the percentage of live and dead cells using a fluorescence microscope.

Data Presentation

Table 1: Anticancer Activity of Selected Piperidine Derivatives

| Compound | Cell Line | GI50 (µg/mL) | Reference |

| 1 | PC-3 | 6.3 | [7] |

| 16 | 786-0 | 0.4 | [7] |

| 25 | PC-3 | 6.4 | [7] |

| 12a | DU-145 | 0.12 (µM) | [9] |

Table 2: In Vivo Neuroprotective Effect of Compound 4

| Treatment | Dose (mg/kg) | Infarct Volume (%) | Reference |

| Vehicle | - | - | [13] |

| Compound 4 | 40 | 18.45 | [13] |

| Edaravone | 20 | >18.45 | [13] |

Conclusion

The synthesis and biological evaluation of piperidine-containing oxazinanones represent a burgeoning field in medicinal chemistry. The inherent versatility of the piperidine and oxazinanone scaffolds allows for the creation of a diverse library of compounds with a wide spectrum of biological activities. The promising results observed in anticancer, neuroprotective, and antiviral studies underscore the therapeutic potential of this class of molecules. Further research, including lead optimization, in vivo efficacy studies, and detailed mechanistic investigations, is warranted to fully elucidate their clinical utility. This guide provides a solid foundation for researchers to embark on or continue their exploration of piperidine-containing oxazinanones as novel therapeutic agents.

References

- Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central.

- Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling P

- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research.

- The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. PubMed.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.

- Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed.

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PubMed Central.

- Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine deriv

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a....

- Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. PubMed.

- Biological activities of piperidine alkaloids.

- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed.

- Piperazine derivatives as antiviral agents with increased therapeutic activity.

- Piperine and piperidine-induced caspase pathway for activating cell....

- The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytop

- Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed.

- Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic consider

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Silico Modeling of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride, a novel small molecule with potential therapeutic applications. In the absence of extensive empirical data, this document outlines a robust, structure-based computational workflow. We hypothesize the µ-opioid receptor (MOR) as a primary biological target, a rationale supported by the prevalence of the 4-substituted piperidine scaffold in numerous MOR ligands.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for target-centric in silico analysis, from initial structure preparation to advanced molecular dynamics simulations and pharmacokinetic profiling. Each protocol is presented with a focus on scientific integrity, causality, and authoritative grounding, ensuring a self-validating and reproducible research paradigm.

Introduction: The Scientific Rationale for a Targeted In Silico Investigation

The confluence of piperidine and 1,3-oxazinan-2-one moieties in the structure of this compound presents an intriguing scaffold for medicinal chemistry. The piperidine ring is a well-established "privileged structure," frequently incorporated into centrally active agents due to its favorable physicochemical properties.[2] The 1,3-oxazinan-2-one core, a cyclic carbamate, offers a rigidified structure that can orient substituents in a well-defined three-dimensional space, potentially enhancing binding affinity and selectivity for a biological target.

Given the well-documented role of the 4-substituted piperidine motif in potent opioid receptor ligands, we have selected the µ-opioid receptor (MOR) as a high-probability hypothetical target for our investigation.[1] This G-protein coupled receptor (GPCR) is the primary target for opioid analgesics like morphine and fentanyl.[3] The development of novel MOR modulators remains a critical area of research, with a focus on identifying ligands with improved side-effect profiles.

This guide will therefore detail a comprehensive in silico workflow to rigorously evaluate the potential interaction of this compound with the µ-opioid receptor.

The Computational Modeling Workflow: A Multi-Step Approach

Our in silico investigation is structured as a multi-step pipeline, designed to progressively refine our understanding of the compound's potential biological activity. Each step builds upon the last, providing a comprehensive profile of the molecule's putative interactions and drug-like properties.

Figure 1: A high-level overview of the in silico modeling workflow.

Ligand Preparation: Ensuring Structural and Chemical Accuracy

The initial and critical step is the preparation of the ligand, 3-(Piperidin-4-yl)-1,3-oxazinan-2-one, for computational analysis. This process ensures that the molecule is in a chemically correct and energetically favorable conformation.

Protocol 1: Ligand Preparation

-

2D to 3D Conversion:

-

The 2D structure of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one is obtained from its SMILES string (O=C1N(C2CCNCC2)CCOC1).

-

A computational chemistry software package, such as Avogadro, is utilized to generate an initial 3D conformation.[4]

-

-

Protonation State Determination:

-

The piperidine nitrogen is a basic center. At a physiological pH of 7.4, it is expected to be protonated. This is a critical consideration as the charge state of the ligand significantly influences its interactions with the receptor.

-

The pKa of the piperidine nitrogen is predicted using appropriate software (e.g., MarvinSketch or similar pKa calculators). Given that the pKa of piperidine is approximately 11.2, it will be predominantly protonated at physiological pH.

-

-

Energy Minimization:

-

The 3D structure is subjected to energy minimization using a suitable force field, such as the Merck Molecular Force Field (MMFF94). This process relieves any steric strain in the initial 3D model and finds a low-energy conformation.

-

-

Conformational Analysis:

-

For flexible molecules, it is beneficial to perform a conformational search to identify a representative set of low-energy conformers. This is particularly important for the piperidine ring, which can adopt chair, boat, and twist-boat conformations.

-

Receptor Preparation: Preparing the µ-Opioid Receptor for Docking

The three-dimensional structure of the µ-opioid receptor is obtained from the Protein Data Bank (PDB). For this guide, we will utilize the high-resolution crystal structure of the human µ-opioid receptor in complex with an antagonist (PDB ID: 4DKL).[1]

Protocol 2: GPCR Preparation

-

Structure Retrieval and Cleaning:

-

Download the PDB file (4DKL) from the RCSB PDB database.

-

Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any co-factors not essential for the binding of our ligand of interest.

-

-

Protonation and Side-Chain Optimization:

-

Add hydrogen atoms to the protein structure, ensuring correct protonation states for all titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

Optimize the orientation of amino acid side chains, particularly those in the binding pocket, to resolve any steric clashes. Tools like the Protein Preparation Wizard in Maestro (Schrödinger) are well-suited for this task.[5]

-

-

Receptor Grid Generation:

-

Define the binding site (the "grid box") for the docking simulation. This is typically centered on the location of the co-crystallized ligand in the original PDB structure. The grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.

-

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this context, we will dock our prepared ligand into the binding site of the µ-opioid receptor.

Protocol 3: Molecular Docking with AutoDock Vina

-

Input File Preparation:

-

Convert the prepared ligand and receptor structures into the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

-

-

Configuration of Docking Parameters:

-

Define the search space (the grid box) corresponding to the binding site identified in the receptor preparation step.

-

Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases the probability of finding the optimal binding pose but also increases the computational time.

-

-

Execution and Analysis:

-

Run the docking simulation. AutoDock Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

-

The top-scoring poses are visually inspected to assess their plausibility. Key interactions to look for in µ-opioid receptor ligands include a salt bridge with Asp147 and hydrophobic interactions with surrounding residues.[1]

-

| Predicted Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 to -10.0 | A strong predicted binding affinity, suggesting a stable interaction. |

| Key Interactions | Salt bridge with Asp147, Hydrophobic interactions with Val300, Trp318, Ile322 | The ligand forms the canonical interactions expected for a µ-opioid receptor ligand. |

Note: The values in the table are hypothetical and represent plausible outcomes for a potent ligand.

Molecular Dynamics Simulation: Assessing the Stability of the Ligand-Receptor Complex

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into the stability of the predicted interactions.

Figure 2: Workflow for Molecular Dynamics Simulation.

Protocol 4: MD Simulation with GROMACS

-

System Preparation:

-

The top-scoring docked complex is placed in a simulation box of appropriate dimensions.

-

The box is filled with a suitable water model (e.g., TIP3P) to solvate the system.

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to simulate a physiological salt concentration.

-

-

Force Field Selection and Parameterization:

-

A force field, such as CHARMM36m for the protein and CGenFF for the ligand, is chosen to describe the interatomic forces. The choice of force field is critical for the accuracy of the simulation.

-

The ligand's topology and parameter files are generated using a tool like the CGenFF server.

-

-

Energy Minimization and Equilibration:

-

The entire system is energy minimized to remove any steric clashes.

-

The system is then equilibrated in two phases: first under constant volume and temperature (NVT ensemble), and then under constant pressure and temperature (NPT ensemble). This allows the solvent to relax around the protein-ligand complex.

-

-

Production MD Run:

-

A production MD simulation is run for a significant duration (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues.

-

The persistence of key intermolecular interactions (e.g., hydrogen bonds, salt bridges) over the course of the simulation is also monitored.

-

ADMET Prediction: Evaluating Drug-Likeness

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction provides a rapid and cost-effective way to identify potential liabilities.

Protocol 5: In Silico ADMET Prediction

-

Physicochemical Properties:

-

The SMILES string of the compound is submitted to a web-based tool such as SwissADME.

-

Key physicochemical properties are calculated, including molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

-

-

Pharmacokinetic Predictions:

-

The tool predicts key pharmacokinetic parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes.

-

-

Drug-Likeness and Toxicity:

-

The compound is evaluated against established drug-likeness rules (e.g., Lipinski's Rule of Five).

-

Predictions of potential toxicity, such as mutagenicity (Ames test) and hepatotoxicity, are also generated.

-

| ADMET Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 220.7 g/mol | Within the acceptable range for oral drugs. |

| logP | ~1.5 | Indicates good solubility and permeability balance. |

| TPSA | ~50 Ų | Suggests good oral bioavailability. |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Yes | The compound may cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule | 0 violations | Favorable drug-like properties. |

| Toxicity | ||

| Ames Toxicity | No | Unlikely to be mutagenic. |

| Hepatotoxicity | No | Low risk of liver toxicity. |

Note: The values in the table are hypothetical predictions for a compound with favorable drug-like properties, based on its structure.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By hypothesizing the µ-opioid receptor as a primary biological target, we have detailed a series of computational experiments designed to predict the compound's binding affinity, interaction patterns, and drug-like properties.

The results of such an in silico investigation, while predictive in nature, provide a strong foundation for subsequent experimental validation. The protocols and rationale presented herein are designed to be self-validating, ensuring that the computational data generated is robust and reliable. Future work should focus on the synthesis of this compound and its analogs, followed by in vitro binding assays and functional studies to confirm the predicted biological activity. The interplay between computational modeling and empirical testing is paramount for the successful advancement of novel therapeutic agents.

References

-

Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., ... & Kobilka, B. K. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 485(7398), 321–326. [Link]

-

Kolinski, M., & Filipek, S. (2008). Molecular dynamics of μ opioid receptor complexes with agonists and antagonists. The open structural biology journal, 2, 10. [Link]

-

Podlewska, S., & Bojarski, A. J. (2020). Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data. Molecules, 25(19), 4533. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

-

Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Kollman, P. A. (2005). The Amber biomolecular simulation programs. Journal of computational chemistry, 26(16), 1668-1688. [Link]

-

Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry, 26(16), 1701-1718. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

-

Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 649–652. [Link]

-

Zhu, J., & Li, Y. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of medicinal chemistry, 62(15), 7087–7101. [Link]

-